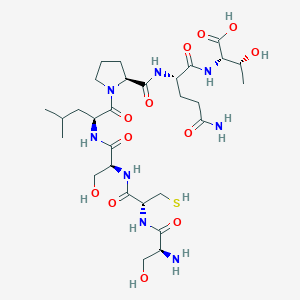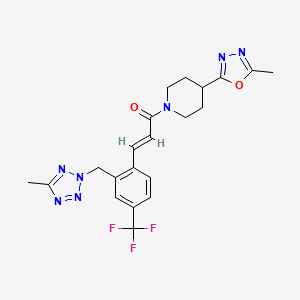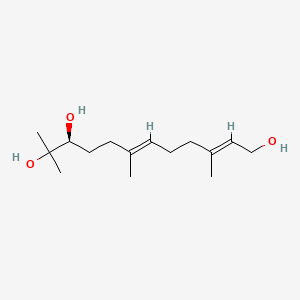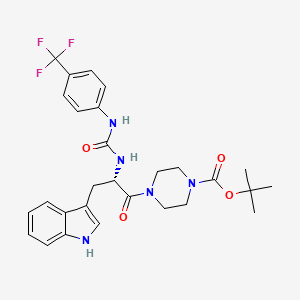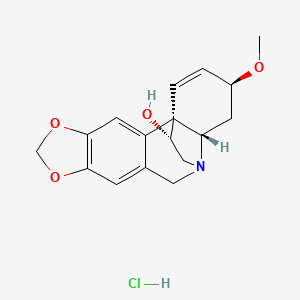
Natalensin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Natalensin hydrochloride is a natural antimicrobial peptide produced by the strains of Streptomyces natalensis. It is widely recognized for its antifungal properties and is commonly used as a preservative in various food products such as yogurt, sausages, and juices . This compound is also known for its safety and efficacy in preventing fungal growth, making it a valuable asset in the food industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Natalensin hydrochloride is produced as a secondary metabolite by some Streptomyces species, including Streptomyces natalensis . The production process involves the fermentation of these bacterial strains under controlled conditions. The optimal conditions for the production include maintaining a specific temperature, pH, and nutrient availability to maximize the yield of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterial cultures are grown in bioreactors, where conditions such as aeration, agitation, and nutrient supply are carefully monitored and controlled. After fermentation, the compound is extracted and purified using various techniques such as solvent extraction, crystallization, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Natalensin hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for various applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced antimicrobial properties, while reduction reactions can produce reduced forms with different biological activities .
Wissenschaftliche Forschungsanwendungen
Natalensin hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antimicrobial peptides and their interactions with microbial membranes . In biology, it serves as a tool for investigating the effects of antifungal agents on various fungal species . In medicine, this compound is explored for its potential therapeutic applications in treating fungal infections . Additionally, in the food industry, it is utilized as a natural preservative to extend the shelf life of various food products .
Wirkmechanismus
The mechanism of action of natalensin hydrochloride involves its binding to sterols in the fungal cell membrane, specifically ergosterol . This binding disrupts the membrane structure, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission . As a result, the integrity of the fungal cell membrane is compromised, leading to cell death. This mechanism is distinct from other polyene antibiotics, which typically alter membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to natalensin hydrochloride include other polyene antibiotics such as amphotericin B and nystatin . These compounds also exhibit antifungal properties and are used in various medical and industrial applications.
Uniqueness: What sets this compound apart from other similar compounds is its specific mechanism of action, which involves binding to ergosterol and preventing membrane fusion and fission . This unique mode of action makes it particularly effective against a wide range of fungal species, including those that are resistant to other antifungal agents .
Eigenschaften
Molekularformel |
C17H20ClNO4 |
|---|---|
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
(1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11;/h2-4,6,11,15-16,19H,5,7-9H2,1H3;1H/t11-,15+,16+,17+;/m1./s1 |
InChI-Schlüssel |
JKYYANZWLPGRSF-QPAPBSAUSA-N |
Isomerische SMILES |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O.Cl |
Kanonische SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


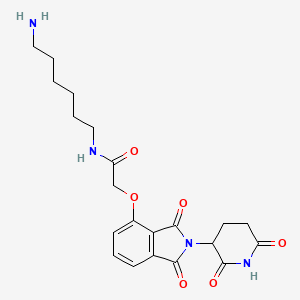

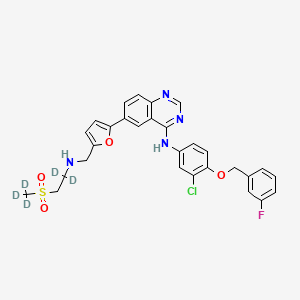
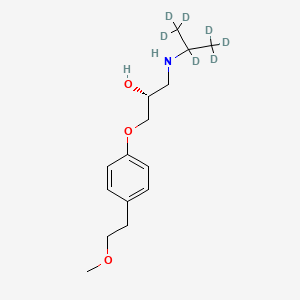


![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)

